

A Technical Guide to 2,5-Dibromobenzaldehyde: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 2,5-Dibromobenzaldehyde

Cat. No.: B1315430

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Abstract

2,5-Dibromobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its disubstituted benzene ring, featuring both an electrophilic aldehyde and two bromine atoms, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical identifiers, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a precursor in the development of novel heterocyclic compounds and functional materials. The content herein is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and synthetic organic chemistry, offering both foundational knowledge and practical insights into the utility of this important building block.

Chemical Identity and Properties

Precise identification of a chemical reagent is fundamental to reproducible science. **2,5-Dibromobenzaldehyde** is unambiguously defined by its structural and molecular identifiers.

Chemical Identifiers

The key identifiers for **2,5-Dibromobenzaldehyde** are summarized below for quick reference and accurate database entry.

Identifier	Value	Source
SMILES	<chem>C1=CC(=C(C=C1Br)C=O)Br</chem>	[1]
InChIKey	BQBXKWGMPUCSQV-UHFFFAOYSA-N	[1]
CAS Number	74553-29-0	[1]
Molecular Formula	C ₇ H ₄ Br ₂ O	[1]
Molecular Weight	263.91 g/mol	
IUPAC Name	2,5-dibromobenzaldehyde	[1]

Physicochemical Properties

The physical properties of **2,5-Dibromobenzaldehyde** dictate its handling, storage, and reaction conditions. It is an air-sensitive solid that should be stored in a cool, dry, and dark environment.

Property	Value
Melting Point	88-92 °C
Boiling Point	283.3 ± 20.0 °C (Predicted)
Density	1.977 ± 0.06 g/cm ³ (Predicted)
Appearance	Solid
Solubility	Soluble in water

Synthesis and Characterization

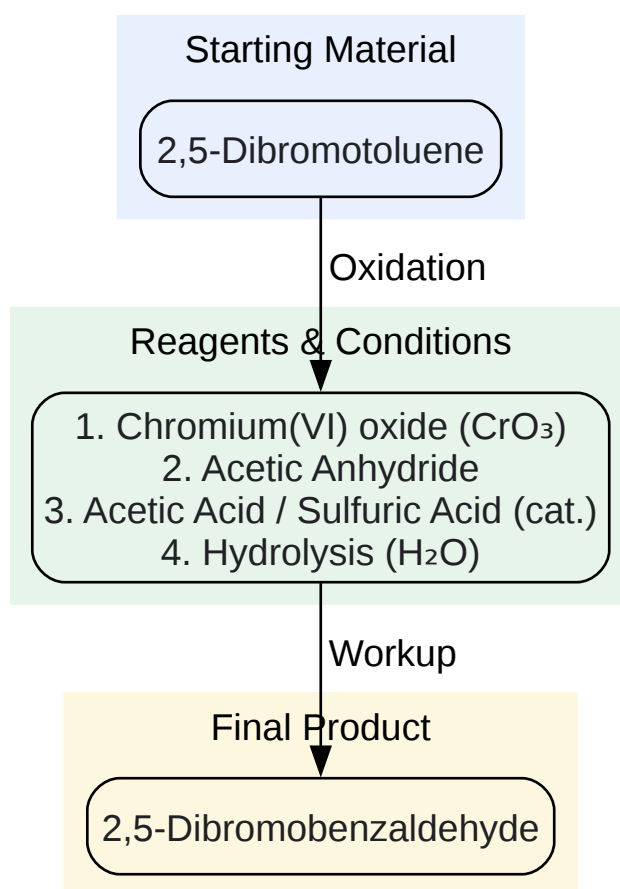
The primary route to **2,5-Dibromobenzaldehyde** involves the selective oxidation of the corresponding methyl group on 2,5-dibromotoluene. This transformation is a cornerstone reaction in organic synthesis, converting a relatively inert alkyl group into a reactive and versatile aldehyde functionality.

Synthetic Workflow: Oxidation of 2,5-Dibromotoluene

The choice of oxidant is critical to ensure high yield and prevent over-oxidation to the corresponding carboxylic acid. A common and effective method utilizes a chromium-based reagent, such as chromium(VI) oxide, in a mixture of acetic anhydride and acetic acid.

Causality of Experimental Choice: The acetic anhydride serves a crucial role as a scavenger for the water produced during the reaction. This prevents the formation of gem-diols from the aldehyde, which can be susceptible to further oxidation. The acidic medium of acetic acid facilitates the reaction.

Below is a generalized workflow for this synthetic transformation.



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Caption: Synthetic workflow for the preparation of **2,5-Dibromobenzaldehyde**.

Experimental Protocol: Generalized Oxidation

- **Dissolution:** Dissolve 2,5-dibromotoluene in a mixture of acetic acid and acetic anhydride.
- **Cooling:** Cool the solution in an ice bath to control the initial exotherm.
- **Oxidant Addition:** Slowly add a solution of chromium(VI) oxide in aqueous sulfuric acid, maintaining a low temperature.
- **Reaction:** Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
- **Quenching & Extraction:** Quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized **2,5-Dibromobenzaldehyde** is achieved through standard spectroscopic methods.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides definitive evidence of the key functional groups.
 - **C=O Stretch (Carbonyl):** A strong, sharp absorption peak will be present in the range of $1690\text{--}1715\text{ cm}^{-1}$, characteristic of an aromatic aldehyde.
 - **C-H Stretch (Aldehyde):** A distinctive pair of medium-intensity peaks (a Fermi doublet) will appear around 2720 cm^{-1} and 2820 cm^{-1} . The presence of the $\sim 2720\text{ cm}^{-1}$ peak is particularly diagnostic for an aldehyde.
 - **C=C Stretch (Aromatic):** Multiple peaks of medium intensity will be observed between $1500\text{--}1600\text{ cm}^{-1}$.
 - **C-Br Stretch:** Absorptions in the fingerprint region, typically below 800 cm^{-1} , will indicate the presence of C-Br bonds.

- **^1H NMR Spectroscopy:** The proton NMR spectrum reveals the electronic environment of the hydrogen atoms.
 - **Aldehyde Proton (-CHO):** A singlet will appear significantly downfield, typically in the δ 9.8-10.1 ppm range. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.
 - **Aromatic Protons (Ar-H):** The three protons on the benzene ring will appear as multiplets or distinct doublets/doublets of doublets in the δ 7.5-8.0 ppm region. The specific splitting patterns are dictated by the ortho, meta, and para coupling constants.

Chemical Reactivity and Applications in Drug Development

2,5-Dibromobenzaldehyde is a valuable synthon primarily due to its utility in constructing more complex molecular architectures, especially heterocyclic systems that form the core of many pharmaceutical agents.

Aldehyde Protection

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent unwanted side reactions. A common strategy is the formation of an acetal, for example, by reacting it with ethane-1,2-diol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). This reaction is reversible, allowing for deprotection under acidic aqueous conditions when the aldehyde functionality is needed again.^[2]

Precursor for Quinoline Synthesis (Friedländer Annulation)

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs. The Friedländer synthesis is a powerful method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl.

While **2,5-Dibromobenzaldehyde** itself is not the amino-component, it can be readily converted to 2-amino-5-bromobenzaldehyde, which can then participate in a Friedländer

reaction. Alternatively, it can serve as the carbonyl component in reactions with β -ketoanilides. A proposed pathway illustrating its potential use in a Friedländer-type synthesis is shown below. This reaction demonstrates the condensation between a 2-aminoaryl ketone (derived from the aldehyde) and a methylene-activated compound to form a substituted quinoline.

Caption: Proposed Friedländer synthesis of a dibromo-substituted quinoline.

Fluorescent Probes and Materials

The rigid, conjugated structure of aromatic aldehydes makes them suitable precursors for fluorescent molecules.[3] The aldehyde group can be used to link the dibromophenyl core to other chromophores or fluorophores through reactions like Knoevenagel or Wittig condensations. The heavy bromine atoms can also influence the photophysical properties, potentially enhancing intersystem crossing, which is a property exploited in materials for photodynamic therapy or phosphorescent organic light-emitting diodes (OLEDs).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. **2,5-Dibromobenzaldehyde** is a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements:
 - H301: Toxic if swallowed.
 - H314: Causes severe skin burns and eye damage.
 - H400: Very toxic to aquatic life.
- Precautionary Measures:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
- Storage: Store locked up in a tightly closed container in a dry, cool place away from incompatible materials.
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
 - If on Skin or Hair: Take off immediately all contaminated clothing. Rinse skin with water/shower.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2,5-Dibromobenzaldehyde is more than a simple aromatic aldehyde; it is a strategic building block that provides chemists with multiple reaction sites for molecular elaboration. Its synthesis from readily available starting materials and its predictable reactivity make it a reliable intermediate. For researchers in drug development and materials science, the ability to use this compound to introduce a dibrominated phenyl motif into larger structures is invaluable for tuning biological activity, modulating electronic properties, and constructing novel molecular frameworks. Proper understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in the laboratory.

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